

N-Boc-PEG-t-butyl ester chemical formula

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Compound of Interest

Compound Name: N-Boc-PEG-t-butyl ester

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An In-Depth Technical Guide to N-Boc-PEG-t-butyl ester Linkers

Introduction

N-Boc-PEG-t-butyl ester represents a class of heterobifunctional crosslinkers widely utilized in chemical biology, drug discovery, and materials science. These molecules incorporate a polyethylene glycol (PEG) spacer, which enhances solubility and provides a flexible bridge between conjugated moieties.[1][2][3] The structure is characterized by two key protecting groups: a tert-butyloxycarbonyl (Boc) group protecting an amine and a tert-butyl (t-butyl) ester protecting a carboxylic acid. This dual-protection scheme allows for the sequential and controlled deprotection and subsequent conjugation of different molecules.

These linkers are particularly valuable in the synthesis of complex bioconjugates and Proteolysis-Targeting Chimeras (PROTACs).[4] PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[4] The **N-Boc-PEG-t-butyl ester** linker serves as the crucial connection between a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase.

Chemical Structure and Properties

The generalized chemical structure of a linear **N-Boc-PEG-t-butyl ester** is shown below. The variable 'n' in the structure denotes the number of repeating ethylene glycol units, which can be adjusted to achieve a desired linker length and hydrophilicity.

Boc-NH-(CH₂CH₂O)n-C(O)O-tBu



The Boc group can be removed under acidic conditions to reveal a primary or secondary amine, while the t-butyl ester is also cleaved under acidic conditions to yield a carboxylic acid. [2][5][6] This differential or simultaneous cleavage allows for precise synthetic strategies.

Data Presentation: Physicochemical Properties

The molecular weight and formula of these linkers are directly dependent on the length of the PEG chain. The table below summarizes these properties for several common linker lengths.

Compound Name	PEG Units (n)	Molecular Formula	Molecular Weight (g/mol)	Purity	Reference
N-(Boc- PEG4)-NH- PEG4-t-butyl ester	8 (total)	C30H60N2O12	640.81	>96%	[7]
Boc-NH- PEG2- COOtBu	2	C14H27NO5	289.37	>95%	[4]
Boc-NH- PEG3- COOtBu	3	C16H31NO6	333.42	>95%	-
Boc-NH- PEG4- COOtBu	4	C18H35NO7	377.47	>95%	-
Boc-NH- PEG5- COOtBu	5	С20Н39NО8	421.53	>95%	-

Experimental Protocols

A critical step in the application of these linkers is the efficient and selective removal of the Boc and t-butyl ester protecting groups. The most common method for deprotection of both groups is treatment with a strong acid, such as trifluoroacetic acid (TFA).[8][9]



Protocol 1: Simultaneous Deprotection of Boc and t-Butyl Ester Groups using TFA

This protocol describes a general procedure for the complete deprotection of **N-Boc-PEG-t-butyl ester** to yield the corresponding amine-PEG-carboxylic acid as a salt.

Materials and Reagents:

- N-Boc-PEG-t-butyl ester derivative
- Dichloromethane (DCM), anhydrous
- Trifluoroacetic acid (TFA)
- · Diethyl ether, cold
- Nitrogen or Argon gas supply
- Round-bottom flask and standard laboratory glassware
- Magnetic stirrer and stir bar
- Rotary evaporator

Procedure:

- Dissolution: Dissolve the N-Boc-PEG-t-butyl ester substrate (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen). A typical concentration is 0.1-0.2 M.
- Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA). A common reagent mixture is 25-50% TFA in DCM (v/v).[8][10] For example, a 1:1 mixture of DCM and TFA can be used.[11]
- Reaction: Stir the reaction mixture at room temperature. The reaction progress should be
 monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid
 Chromatography-Mass Spectrometry (LC-MS), until the starting material is fully consumed.



[9][12] Reaction times can vary from 30 minutes to a few hours depending on the substrate. [8][9][12]

- Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[8][11][12] This will typically yield a crude residue of the deprotected product as a TFA salt.
- Precipitation and Washing (Optional): The crude product can be purified by precipitation.
 Dissolve the residue in a minimal amount of a suitable solvent (e.g., methanol or DCM) and add cold diethyl ether to precipitate the product.[11]
- Isolation: Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the deprotected amine-PEG-acid as the TFA salt. The crude product can often be used in the next synthetic step without further purification.[8]

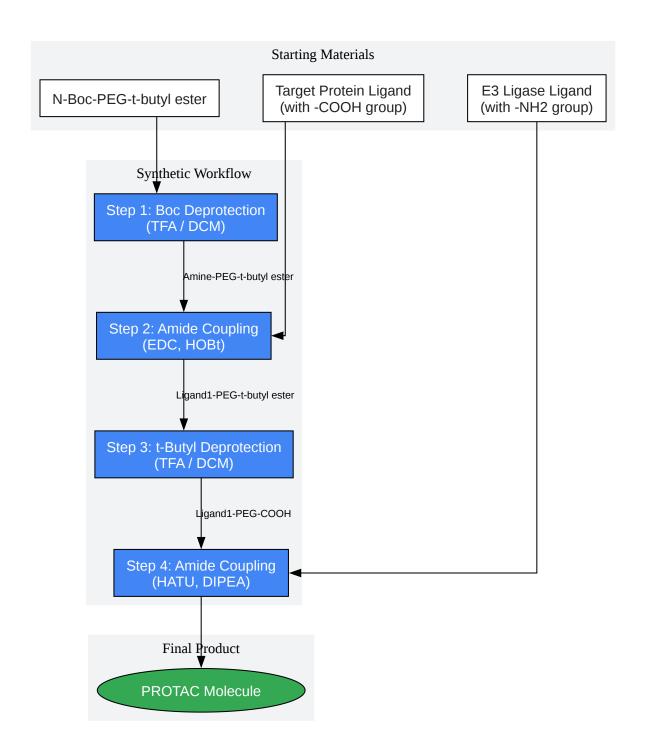
Work-up Considerations:

- If a free amine is required instead of the TFA salt, a basic work-up can be performed by dissolving the residue in an organic solvent and washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.[12][13] However, care must be taken as the resulting free carboxylic acid may have different solubility properties.
- Alternatively, a basic ion-exchange resin (e.g., Amberlyst A-21) can be used to scavenge the acid and yield the free amine.[14]

Visualization of Experimental Workflow

The following diagram illustrates a typical synthetic workflow for using an **N-Boc-PEG-t-butyl ester** linker to synthesize a PROTAC molecule. The process involves sequential deprotection and coupling steps.





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Caption: Synthetic workflow for PROTAC creation using a bifunctional linker.



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